

Spectroscopic Profile of 4-Methyl-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methyl-3-nitrophenol**

Cat. No.: **B015662**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Methyl-3-nitrophenol** (CAS No. 2042-14-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for **4-Methyl-3-nitrophenol** is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-2	~7.6	d
H-5	~7.0	dd
H-6	~6.8	d
-OH	Variable (broad s)	s
-CH ₃	~2.3	s

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on solvent and concentration. Data sourced from spectral databases.[\[2\]](#)[\[4\]](#)

¹³C NMR Spectral Data

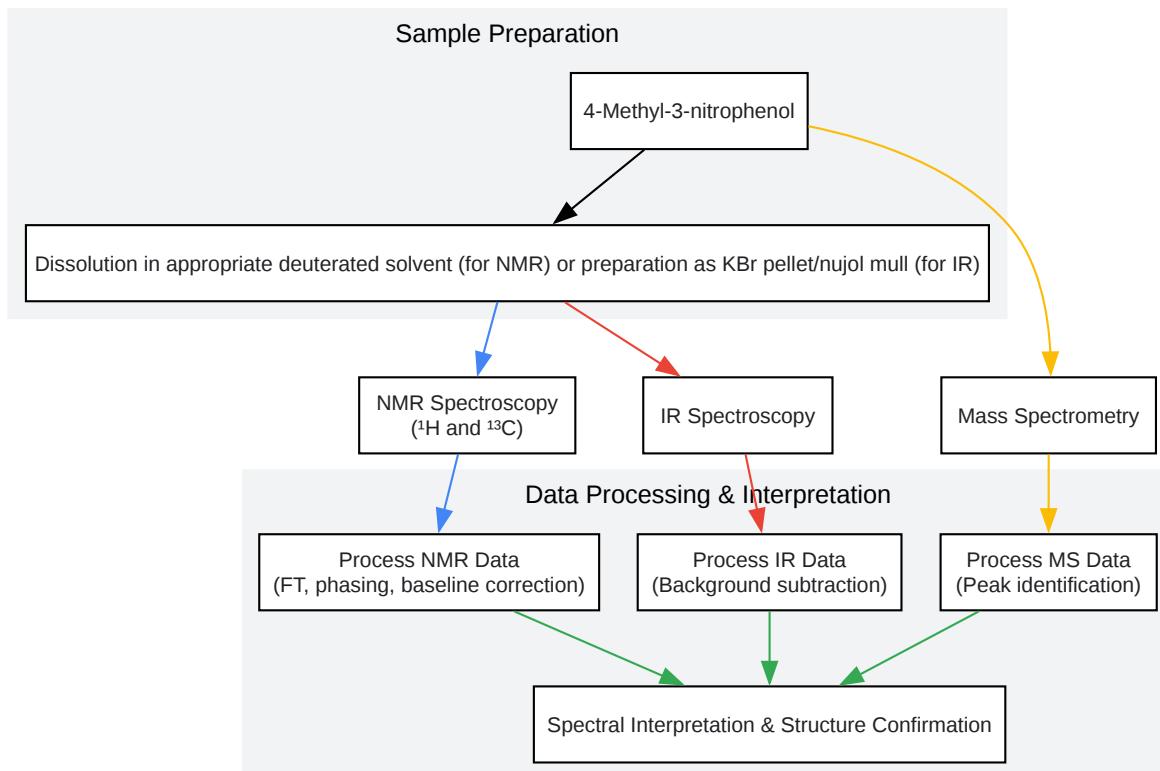
Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C-OH)	~155
C-2 (CH)	~120
C-3 (C-NO ₂)	~140
C-4 (C-CH ₃)	~135
C-5 (CH)	~125
C-6 (CH)	~115
-CH ₃	~20

Note: These are approximate chemical shifts based on spectral database information and established ranges for substituted phenols.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-3-nitrophenol** exhibits characteristic absorption bands corresponding to its functional groups.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode
3400-3200 (broad)	O-H stretch (phenolic)
~3100	C-H stretch (aromatic)
~2950	C-H stretch (methyl)
~1530 and ~1350	N-O stretch (nitro group, asymmetric and symmetric)
~1600 and ~1470	C=C stretch (aromatic ring)
~1260	C-O stretch (phenol)


Mass Spectrometry (MS)

The mass spectrum of **4-Methyl-3-nitrophenol** is characterized by a prominent molecular ion peak and several key fragments.[2][7]

m/z	Assignment
153	[M] ⁺ (Molecular ion)
136	[M-OH] ⁺
108	[M-NO ₂] ⁺
77	[C ₆ H ₅] ⁺

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Methyl-3-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **4-Methyl-3-nitrophenol**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Methyl-3-nitrophenol** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **4-Methyl-3-nitrophenol**, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The final spectrum is obtained by automatically subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation using Gas Chromatography (GC-MS).

- Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Nitro-p-cresol | C7H7NO3 | CID 16271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Methyl-3-nitrophenol(2042-14-0) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 7. 4-Methyl-3-nitrophenol [webbook.nist.gov]
- 8. 4-Methyl-3-nitrophenol(2042-14-0) IR Spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015662#spectroscopic-data-of-4-methyl-3-nitrophenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com